molecular formula C7H12BrNO2 B13857703 Arecaidine-d5 Hydrobromide

Arecaidine-d5 Hydrobromide

Cat. No.: B13857703
M. Wt: 227.11 g/mol
InChI Key: BZFFCPUUBJMUSS-QEBUCNGGSA-N
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Description

Arecaidine-d5 Hydrobromide is a labeled metabolite of arecoline, a natural alkaloid found in the areca nut. The compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. The molecular formula of this compound is C7H7D5BrNO2, and it has a molecular weight of 227.11 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arecaidine-d5 Hydrobromide can be synthesized through the hydrolysis of arecoline. The process involves the use of deuterium-labeled reagents to introduce the deuterium atoms into the molecule. The reaction typically takes place under controlled conditions to ensure the complete incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified and tested to meet the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

Arecaidine-d5 Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include arecaidine N-oxide and N-methyl nipecotic acid. These products are often used in further research to study the metabolic pathways and biological effects of the compound .

Scientific Research Applications

Pharmacological Research

Muscarinic Receptor Agonism
Arecaidine-d5 hydrobromide acts as an agonist at muscarinic acetylcholine receptors. This property makes it useful in studying cholinergic signaling pathways and their implications in various physiological processes. Research indicates that arecoline, the parent compound, exhibits excitatory actions by binding to M2-muscarinic receptors, which are implicated in cognitive function and memory .

Potential Therapeutic Uses
Recent studies have explored the potential of arecaidine derivatives in treating conditions related to cholinergic dysfunction. For instance, compounds like arecaidine propargyl ester hydrobromide have shown promise in mitigating neurotoxicity associated with amyloid-beta aggregates, suggesting a role in Alzheimer's disease research . This highlights the importance of this compound in developing therapeutic strategies for neurodegenerative disorders.

Metabolic Studies

Metabolomic Profiling
this compound is utilized in metabolomic studies to trace metabolic pathways involving arecoline and its metabolites. By employing techniques such as ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOFMS), researchers can accurately quantify metabolites and understand their roles in toxicity and pharmacokinetics . This approach aids in elucidating the metabolic fate of arecoline and its derivatives, providing insights into their biological effects.

Research on Hepatotoxicity
Studies have indicated that arecoline can induce hepatotoxicity through oxidative stress mechanisms. This compound can serve as a valuable tool for investigating these effects in liver models, allowing for a better understanding of the dose-response relationship and the underlying biochemical pathways involved .

Toxicological Assessments

Evaluation of Toxic Metabolites
The use of stable isotope-labeled compounds like this compound enhances the accuracy of toxicological assessments. By tracking the distribution and metabolism of this compound, researchers can identify potentially harmful metabolites that arise from arecoline metabolism, thereby contributing to safety evaluations for substances derived from the areca nut .

Case Studies on Arecoline Toxicity
Research has documented cases where arecoline-induced toxicity was examined using animal models. These studies often involve administering arecoline or its derivatives and analyzing subsequent metabolic changes and toxic effects. This compound's role as a tracer can improve the precision of these investigations .

Analytical Chemistry Applications

Mass Spectrometry Calibration
The stable isotope-labeled nature of this compound makes it an ideal internal standard for mass spectrometry analyses. Its use improves the accuracy and reliability of quantifying arecoline concentrations in biological samples, facilitating more robust data interpretation in pharmacokinetic studies .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/References
Pharmacological ResearchAgonist at muscarinic receptors; potential therapeutic uses in neurodegeneration
Metabolic StudiesUtilized for tracing metabolic pathways; aids in understanding toxicity
Toxicological AssessmentsEnhances accuracy in evaluating toxic metabolites; useful for safety evaluations
Analytical ChemistryActs as an internal standard for mass spectrometry; improves quantification accuracy

Mechanism of Action

Arecaidine-d5 Hydrobromide exerts its effects by interacting with various molecular targets in the body. The compound is known to inhibit the uptake of gamma-aminobutyric acid (GABA), a central inhibitory neurotransmitter. This inhibition leads to increased excitability in the nervous system, which can affect learning, memory, and other cognitive functions . The compound also interacts with muscarinic receptors, promoting smooth muscle contraction and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This feature makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights into the behavior of arecoline and its metabolites in the body .

Properties

Molecular Formula

C7H12BrNO2

Molecular Weight

227.11 g/mol

IUPAC Name

2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide

InChI

InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H/i1D3,4D,5D;

InChI Key

BZFFCPUUBJMUSS-QEBUCNGGSA-N

Isomeric SMILES

[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)O.Br

Canonical SMILES

CN1CCC=C(C1)C(=O)O.Br

Origin of Product

United States

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